Lipophilicity and Drug-Likeness: Core Scaffold Comparison
The title compound exhibits a calculated logP of 6.01 (ALOGPS 2.1) and molecular weight of 410.9 g/mol, representing a logP increase of approximately 1.8 log units compared to the unsubstituted 7-amine core scaffold (MW 300.4, calculated logP ≈ 4.2) . The compound violates Lipinski's Rule of 5 on logP grounds (>5) but has zero Rule of 3 violations for fragment-based screening, placing it in a differentiated chemical space suitable for target classes tolerant of higher lipophilicity (e.g., CNS kinase targets, allosteric pockets). The 4-chlorophenyl substituent contributes 5 heavy atoms, 1 halogen atom, and reduces hydrogen-bond donor count to 1 compared to 2 for the primary amine core scaffold .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 6.01 (ALOGPS); MW = 410.9; HBD = 1; Rotatable bonds = 6 |
| Comparator Or Baseline | Core scaffold 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: logP ≈ 4.2; MW = 300.4; HBD = 2 |
| Quantified Difference | Δ logP ≈ +1.8; Δ MW = +110.5 Da; Δ HBD = -1 |
| Conditions | Calculated in silico values (ALOGPS 2.1 / ChemAxon); no experimental logD7.4 or chromatographic hydrophobicity index available for target compound |
Why This Matters
The substantial logP shift means the title compound will partition very differently in biological membranes and protein binding assays, making it a non-interchangeable probe with the core scaffold for any assay where membrane permeability or non-specific binding is relevant.
